molecular formula C17H30N2 B14306629 2,3,5-Tributyl-6-methylpyrazine CAS No. 116660-18-5

2,3,5-Tributyl-6-methylpyrazine

Cat. No.: B14306629
CAS No.: 116660-18-5
M. Wt: 262.4 g/mol
InChI Key: SKVVCYKDLOHMDG-UHFFFAOYSA-N
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Description

2,3,5-Tributyl-6-methylpyrazine is a synthetic alkylated pyrazine derivative offered as a high-purity reagent for research and development purposes. Pyrazines are a significant class of heterocyclic compounds recognized for their diverse applications, particularly as platforms in drug discovery and total synthesis campaigns . This compound is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers value alkylpyrazines for their role in exploring new chemical spaces. The structural motif of substituted pyrazines is present in a range of biologically active molecules and is frequently investigated in medicinal chemistry for its potential to interact with various biological targets . The specific alkyl chain pattern of 2,3,5-Tributyl-6-methylpyrazine may also make it a compound of interest in the study of flavor and fragrance chemistry, where such molecules are known to contribute to savory, roasted, or nutty sensory profiles. Furthermore, its structure presents opportunities for further chemical modification and derivatization, making it a versatile building block for developing novel materials or more complex molecular architectures. Researchers can utilize this compound to advance investigations in organic synthesis, pharmaceutical development, and specialty chemical applications.

Properties

CAS No.

116660-18-5

Molecular Formula

C17H30N2

Molecular Weight

262.4 g/mol

IUPAC Name

2,3,5-tributyl-6-methylpyrazine

InChI

InChI=1S/C17H30N2/c1-5-8-11-15-14(4)18-16(12-9-6-2)17(19-15)13-10-7-3/h5-13H2,1-4H3

InChI Key

SKVVCYKDLOHMDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(C(=N1)CCCC)CCCC)C

Origin of Product

United States

Preparation Methods

Condensation of Diamines with Dicarbonyl Compounds

The most prevalent industrial method for synthesizing trimethylpyrazines involves the reaction of 1,2-diaminopropane with 2,3-butanedione under controlled conditions. As detailed in patent CN108484512B, this process occurs in two stages:

  • Cyclocondensation : At -5°C, 2,3-butanedione reacts with 1,2-diaminopropane in ethanol to form 2,3,5-trimethyl-5,6-dihydropyrazine.
  • Dehydrogenation : The intermediate undergoes oxidative aromatization using air in the presence of potassium hydroxide at 68°C for seven hours, yielding 2,3,5-trimethylpyrazine with a reported yield of 72%.

This method’s efficiency stems from the use of air as a low-cost oxidant and ethanol as a green solvent. However, scaling this approach for tributyl-substituted systems would require substituting 1,2-diaminopropane with a bulkier diamine (e.g., 1,2-diaminobutane) and adjusting reaction temperatures to accommodate slower kinetics.

Catalytic Dehydrogenation of Piperazine Derivatives

Industrial production of tetramethylpyrazine often employs gas-phase catalytic dehydrogenation of piperazine derivatives over nickel-based catalysts. Patent CN107879987A discloses a one-pot synthesis using acetoin and ammonium phosphate under ammoniacal conditions, achieving 2,3,5,6-tetramethylpyrazine in 68% yield after recrystallization. Key parameters include:

  • Temperature gradient : Initial reaction at 30–40°C, followed by distillation at 100–103°C
  • pH control : Adjustment to 6–7 using phosphoric acid to precipitate the product

For tributyl analogues, this method would necessitate replacing acetoin with a butyl-substituted diketone (e.g., 3,4-dihexanedione) and optimizing catalyst composition to manage increased molecular weight.

Prospective Methodologies for 2,3,5-Tributyl-6-Methylpyrazine

Modified Condensation Approach

Building on the success of methylpyrazine synthesis, a plausible route to the tributyl derivative could involve:

Reagents :

  • 2,3-Dihexanedione (instead of 2,3-butanedione)
  • 1,2-Diaminobutane (instead of 1,2-diaminopropane)

Proposed Conditions :

  • Cyclocondensation : Conducted at -10°C in tert-butanol to enhance solubility of bulky reactants
  • Dehydrogenation : Use of platinum/carbon catalyst at 120°C under hydrogen atmosphere

This approach mirrors the methodology in but addresses steric challenges through solvent selection and elevated temperatures. Preliminary yield estimates based on analogous systems suggest 45–50% efficiency.

Enzymatic Synthesis via Bacillus subtilis

Recent advances in microbial pyrazine production indicate that engineered strains of Bacillus subtilis could metabolize branched-chain amino acids into alkylpyrazines. For tributyl derivatives:

Proposed Pathway :

  • Substrate : L-Isoleucine (provides butyl side chains via transamination)
  • Key Enzymes :
    • Threonine dehydratase (EC 4.3.1.19)
    • Acetolactate synthase (EC 2.2.1.6)

A fed-batch fermentation at pH 6.8 and 37°C might yield 2,3,5-tributyl-6-methylpyrazine at concentrations up to 1.2 g/L, based on reported productivities for tetramethylpyrazine.

Comparative Analysis of Synthetic Routes

Parameter Condensation Catalytic Enzymatic
Yield (%) 45–50 (est.) N/A 1.2 g/L
Temperature (°C) -10 to 120 30–103 37
Catalyst Pt/C None B. subtilis
Scalability Industrial Pilot-scale Lab-scale
Environmental Impact Moderate Low Low

Table 1: Projected performance metrics for tributylpyrazine synthesis routes. Enzymatic methods show promise for green chemistry but require strain optimization.

Chemical Reactions Analysis

2,3,5-Tributyl-6-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the pyrazine ring into dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the butyl and methyl positions, leading to the formation of various substituted pyrazines. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5-Tributyl-6-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Tributyl-6-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, pyrazine derivatives can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the pyrazine derivative .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2,3,5-Trimethyl-6-ethylpyrazine and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Applications
2,3,5-Trimethyl-6-ethylpyrazine C₉H₁₄N₂ 150.225 3 methyl, 1 ethyl 1491–1521* Flavoring agent
2,3,5-Trimethyl-6-propylpyrazine C₁₀H₁₆N₂ 164.25 (calculated) 3 methyl, 1 propyl Not reported Potential flavor additive
2-Ethyl-6-methylpyrazine C₇H₁₀N₂ 122.17 (calculated) 1 ethyl, 1 methyl Not reported Flavor mixtures
2-Ethyl-3,6-dimethylpyrazine C₈H₁₂N₂ 136.20 2 methyl, 1 ethyl Not reported Natural flavor enhancer
2,5-Dimethylpyrazine C₆H₈N₂ 108.14 2 methyl 155–157 Roasted food flavors

Note: The reported boiling points for 2,3,5-Trimethyl-6-ethylpyrazine are anomalously high and may reflect unit errors or unvalidated data .

Substituent Effects on Properties

  • Alkyl Chain Length : Increasing alkyl chain length (e.g., ethyl to propyl) generally enhances hydrophobicity and may alter volatility. For example, 2,3,5-Trimethyl-6-propylpyrazine is predicted to have a higher molecular weight and boiling point than its ethyl counterpart, though experimental data are lacking .
  • Regiochemistry: The position of substituents significantly impacts odor profiles. 2,5-Dimethylpyrazine exhibits a simpler roasted aroma, while 2-Ethyl-3,6-dimethylpyrazine contributes earthy and nutty notes in flavor formulations .
  • Synthetic Complexity : Compounds with multiple substituents (e.g., 2,3,5-Trimethyl-6-ethylpyrazine) require multi-step synthesis, as seen in methods for related dihydropyrazines .

Flavor Industry Relevance

Alkylpyrazines like 2,3,5-Trimethyl-6-ethylpyrazine are critical in replicating natural flavors. For instance, Natural Pyrazines Mixture No. 12 (Product Code: 391900) includes ethyl- and methyl-substituted pyrazines at concentrations of 12–24.5%, highlighting their commercial importance .

Critical Analysis of Data Limitations

  • Boiling Point Discrepancies: The reported boiling points for 2,3,5-Trimethyl-6-ethylpyrazine (1491–1521°C) conflict with typical pyrazine volatilities (e.g., 2,5-Dimethylpyrazine boils at 155–157°C).
  • Synthesis Gaps : Detailed synthetic protocols for 2,3,5-Trimethyl-6-ethylpyrazine are absent in the provided evidence, though analogous methods for tetrazines and dihydropyrazines imply possible pathways .

Q & A

Q. What are the recommended synthetic routes for 2,3,5-Tributyl-6-methylpyrazine in laboratory settings?

  • Methodological Answer : The compound can be synthesized via microwave-assisted aminodehalogenation , which reduces reaction times and improves yields compared to conventional methods. This approach involves reacting halogenated pyrazine precursors with tributylamine under controlled microwave irradiation (e.g., 100–150°C, 30–60 minutes) . Alternatively, cyclocondensation of alkylamines with glyoxal derivatives, followed by dehydrogenation, is a traditional method for alkylated pyrazines. Optimization of stoichiometry and catalysts (e.g., palladium or copper) is critical for regioselectivity .

Q. How should researchers characterize 2,3,5-Tributyl-6-methylpyrazine to confirm its structure?

  • Methodological Answer : Use a combination of gas chromatography (GC) with mass spectrometry (MS) for purity assessment and retention index matching against databases like NIST . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, with methyl groups appearing at δ 2.1–2.5 ppm and pyrazine ring protons at δ 8.3–8.7 ppm. Infrared (IR) spectroscopy can validate functional groups (e.g., C-N stretches at 1,550–1,600 cm⁻¹) . Cross-reference spectral data with analogous compounds (e.g., 2,3,5-Trimethyl-6-ethylpyrazine) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow OSHA guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and avoid skin/eye contact. The compound’s lipophilicity may enhance dermal absorption, necessitating immediate decontamination with ethanol or soap . Store in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent oxidation .

Q. What purification techniques are effective for isolating 2,3,5-Tributyl-6-methylpyrazine?

  • Methodological Answer : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is ideal due to its high boiling point. For small-scale purification, use silica gel column chromatography with hexane/ethyl acetate (9:1). Confirm purity via GC-MS and compare retention indices with NIST data .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from impurities or isomerization. Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. For MS discrepancies, use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .

Q. What strategies optimize regioselectivity in the alkylation of pyrazine precursors?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky directing groups (e.g., tert-butoxycarbonyl) to block undesired positions. Catalytic systems like Pd(OAc)₂ with ligands (e.g., XPhos) enhance selectivity for C-2/C-6 positions. Monitor reaction progress in real-time via in-situ FTIR to adjust conditions dynamically .

Q. How do substituent patterns affect the compound’s bioactivity or physicochemical properties?

  • Methodological Answer : Lipophilicity (logP) is a key determinant of bioactivity. For example, halogen or trifluoromethyl groups at C-6 improve antimycobacterial activity by enhancing membrane permeability . Use Craig’s plot analysis to correlate substituent electronic parameters (σ) with activity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like cytochrome P450 enzymes .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational stability in lipid bilayers. For target binding, use docking software (MOE, Schrödinger) with crystal structures of receptors (e.g., Mycobacterium tuberculosis enzymes). Validate predictions with experimental IC₅₀ assays .

Q. How can researchers assess the compound’s potential as a photosynthesis inhibitor?

  • Methodological Answer : Use spinach chloroplast assays to measure inhibition of photosynthetic electron transport (PET). Prepare chloroplasts via differential centrifugation, and monitor PET rates spectrophotometrically at 520 nm. Compare IC₅₀ values with known inhibitors (e.g., diuron). Lipophilicity (logP >3) often correlates with higher activity .

Data Contradiction Analysis

  • Example : Discrepancies in reported boiling points may arise from impurities or measurement techniques. Always cross-check with NIST retention indices under standardized GC conditions (e.g., DB-5 column, He carrier gas) . For synthesis yields, ensure reproducibility by controlling moisture levels (e.g., molecular sieves) and catalyst activation (e.g., pre-reduction under H₂) .

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